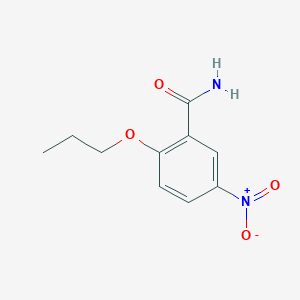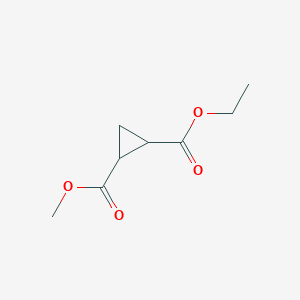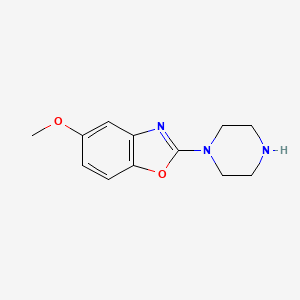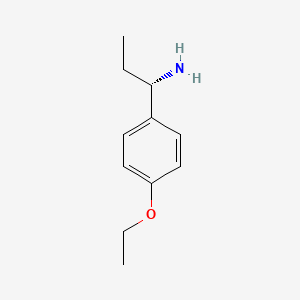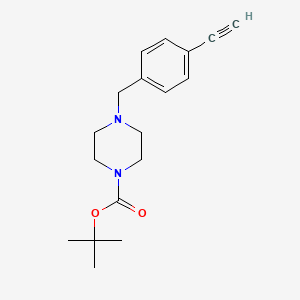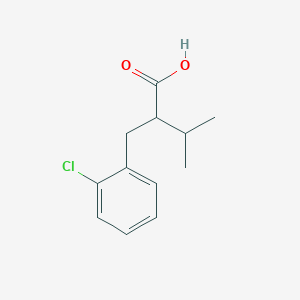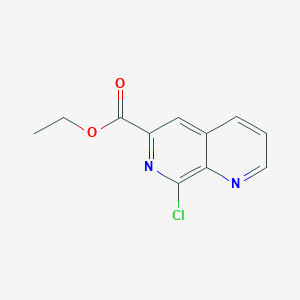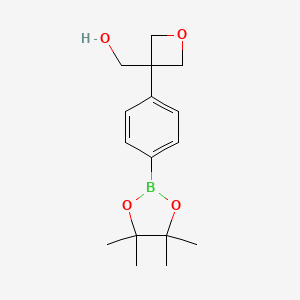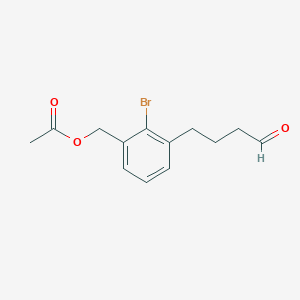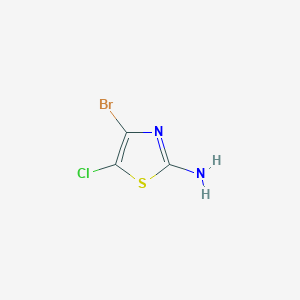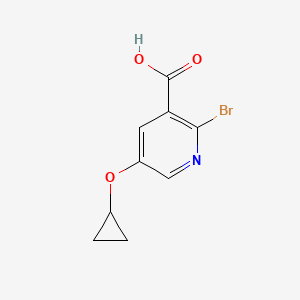
4-(5-Bromo-2-isopropoxypyridin-3-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Bromo-2-isopropoxypyridin-3-yl)morpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, an isopropoxy group at the 2-position, and a morpholine ring attached to the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-isopropoxypyridin-3-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dibromopyridine as the starting material.
Substitution Reaction: The 2-position bromine atom is substituted with an isopropoxy group using isopropanol and a base such as potassium carbonate.
Formation of Morpholine Ring: The 3-position bromine atom is then substituted with a morpholine ring using morpholine and a suitable base under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(5-Bromo-2-isopropoxypyridin-3-yl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and coupled products with different aromatic or aliphatic groups.
科学的研究の応用
4-(5-Bromo-2-isopropoxypyridin-3-yl)morpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(5-Bromo-2-isopropoxypyridin-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-(5-Bromopyridin-3-yl)morpholine
- 4-(5-Bromo-2-chloropyridin-3-yl)morpholine
- 4-(5-Bromopyrimidin-2-yl)morpholine
Uniqueness
4-(5-Bromo-2-isopropoxypyridin-3-yl)morpholine is unique due to the presence of the isopropoxy group at the 2-position of the pyridine ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The isopropoxy group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C12H17BrN2O2 |
|---|---|
分子量 |
301.18 g/mol |
IUPAC名 |
4-(5-bromo-2-propan-2-yloxypyridin-3-yl)morpholine |
InChI |
InChI=1S/C12H17BrN2O2/c1-9(2)17-12-11(7-10(13)8-14-12)15-3-5-16-6-4-15/h7-9H,3-6H2,1-2H3 |
InChIキー |
CRFFLOHTUCWWIA-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=N1)Br)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile](/img/structure/B13981572.png)
